Technical Whitepaper: 4-(Prop-2-yn-1-yl)piperidine Hydrochloride
Technical Whitepaper: 4-(Prop-2-yn-1-yl)piperidine Hydrochloride
A Versatile Alkyne Scaffold in Medicinal Chemistry [1]
Executive Summary
4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 2172188-51-9) is a specialized heterocyclic building block increasingly utilized in the design of bifunctional small molecules, particularly PROTACs (Proteolysis Targeting Chimeras) and "Click" chemistry-enabled drug conjugates.[1][2] Its structure features a secondary amine for facile functionalization and a terminal alkyne tail, which serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This guide details its physicochemical profile, validated synthetic routes, and application protocols in drug discovery.[3][4][5]
Chemical Identity & Structural Analysis[1][6][7]
| Property | Specification |
| IUPAC Name | 4-(Prop-2-yn-1-yl)piperidine hydrochloride |
| CAS Number | 2172188-51-9 |
| Molecular Formula | C₈H₁₃N[1] · HCl |
| Molecular Weight | 159.66 g/mol |
| SMILES | C#CCC1CCNCC1.Cl |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar organics (Hexane, Et₂O) |
| Acidity (pKa) | ~10.5 (Piperidine NH), ~25 (Terminal Alkyne CH) |
Structural Rationale
The compound exists as a hydrochloride salt to ensure stability and solubility.[3] The piperidine ring provides a semi-rigid core that directs the propargyl tail away from the nitrogen anchor, making it an ideal "spacer" or "linker" motif.[3]
-
Secondary Amine (N1): High nucleophilicity; readily undergoes alkylation, acylation, or reductive amination to attach E3 ligase ligands (e.g., Cereblon or VHL binders).[1][3]
-
Terminal Alkyne (C4-tail): Sterically accessible for "Click" reactions; chemically inert under standard amide coupling conditions, allowing for orthogonal protection strategies.[1][3]
Synthetic Routes & Manufacturing
The synthesis of 4-(Prop-2-yn-1-yl)piperidine hydrochloride is typically achieved via the alkylation of a protected piperidine precursor followed by deprotection.[1] The most robust pathway involves the displacement of a tosylate leaving group by an acetylide nucleophile.[3]
Validated Synthetic Pathway
-
Activation: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is converted to the tosylate.[1]
-
Displacement: Reaction with Lithium acetylide ethylenediamine complex introduces the alkyne.[3]
-
Deprotection: Acidic cleavage of the Boc group yields the final HCl salt.[3]
Figure 1: Step-wise synthesis of 4-(Prop-2-yn-1-yl)piperidine HCl from commercially available precursors.
Experimental Protocols
Synthesis of Intermediate (Alkyne Displacement)
Context: This step installs the critical alkyne functionality.[3]
-
Reagents: tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq), Lithium acetylide ethylenediamine complex (2.5 eq).
-
Solvent: Anhydrous DMSO (approx. 0.3 M concentration).[3]
-
Procedure:
-
Dissolve the tosylate intermediate in dry DMSO under inert atmosphere (N₂ or Ar).[3]
-
Add Lithium acetylide ethylenediamine complex portion-wise.
-
Warm the mixture to 35°C and stir for 16 hours.
-
Quench: Pour into ice-water and extract with MTBE (Methyl tert-butyl ether).[1]
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][3] The crude oil is typically pure enough for deprotection.[3]
-
Deprotection to Hydrochloride Salt[3]
-
Reagents: Crude N-Boc intermediate from 4.1, Acetyl Chloride, Methanol.[1][3]
-
Procedure:
-
Dissolve N-Boc intermediate in Methanol (0.5 M).
-
Cool to 0°C. Dropwise add Acetyl Chloride (3.0 eq).[1][3] Note: This generates anhydrous HCl in situ.
-
Allow to warm to room temperature and stir for 1–2 hours.
-
Concentrate in vacuo.[3] Triturate the residue with diethyl ether to precipitate the white solid product.[3]
-
Yield: Typically >90% over two steps.[3]
-
"Click" Chemistry Conjugation (CuAAC)
Context: Conjugating the scaffold to an azide-tagged E3 ligase ligand for PROTAC synthesis.
-
Components:
-
Solvent: t-BuOH:Water (1:1).[3]
-
Procedure:
-
Dissolve Alkyne and Azide in the solvent mixture.[3]
-
Add freshly prepared aqueous Sodium Ascorbate followed by CuSO₄ solution.
-
Stir at room temperature for 2–12 hours. Monitor by LC-MS for the formation of the 1,2,3-triazole product.[1][3]
-
Workup: Dilute with water, extract with EtOAc, or purify directly via preparative HPLC.[1][3]
-
Applications in Drug Discovery[4][5][9][10][11]
PROTAC Linker Design
The 4-(prop-2-yn-1-yl)piperidine core is a "privileged" linker in the degradation of BCL6 and other oncogenic proteins.[1] The piperidine nitrogen is typically coupled to a Cereblon (CRBN) binder (e.g., Pomalidomide derivatives), while the alkyne tail is "clicked" to a ligand targeting the protein of interest.[1][3]
Pharmacophore Modulation
The propargyl group is not merely a handle; it can also interact with hydrophobic pockets in receptors (e.g., GPCRs).[3] The alkyne bond is metabolically stable compared to alkenes and provides rigid directionality.[3]
Figure 2: Logic flow for utilizing the scaffold in bifunctional molecule design.
Safety & Handling (SDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood.[3] Wear nitrile gloves and safety glasses.[3] The free base (if generated) is volatile and amine-smelling; the HCl salt is odorless but hygroscopic.[3]
References
-
Fluorochem Ltd. (2024).[3] 4-(Prop-2-yn-1-yl)piperidine hydrochloride Product Sheet. Retrieved from [1][3]
-
McCaoull, C. et al. (2021).[3] Bifunctional molecules containing an E3 ubiquitin ligase binding moiety linked to a BCL6 targeting moiety. Patent WO2021077010A1.[3] Retrieved from
-
Sharpless, K. B. et al. (2002).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Enamine Ltd. (2024).[3] Building Blocks for Parallel Synthesis: Piperidines. Retrieved from [1][3]
Sources
- 1. WO2021077010A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety - Google Patents [patents.google.com]
- 2. 794533-54-3|3-Ethynylpiperidine|BLD Pharm [bldpharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. 4-(2-Phenylethyl)piperidine hydrochloride | C13H20ClN | CID 22914816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
